1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
Description
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-7-6-8-19(17-18)22(28)27-15-13-26(14-16-27)21-10-9-20(23-24-21)25-11-4-2-3-5-12-25/h6-10,17H,2-5,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKZRYBGXIEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multi-step procedures. One common approach includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized by the cyclization of hydrazine with a suitable diketone or dicarbonyl compound.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often involving the reaction of a halogenated pyridazine derivative with piperazine.
Attachment of the Azepane Ring: The azepane ring is incorporated via a ring-closing reaction, which may involve the use of a suitable azepane precursor and a coupling agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have identified 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane as a promising candidate in cancer therapy. A notable case study involved screening a drug library on multicellular spheroids, which revealed that this compound exhibited significant anticancer properties against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a potential lead compound for further development in oncology .
Neuropharmacological Effects
The piperazine structure is known for its interaction with neurotransmitter systems. Compounds containing piperazine rings have been explored as potential treatments for disorders such as depression and anxiety. Preliminary studies suggest that this compound may influence serotonin and dopamine receptors, indicating its potential utility in psychiatric applications .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Research has focused on developing efficient synthetic routes that incorporate various functional groups to enhance biological activity. The compound's derivatives have also been synthesized to explore structure-activity relationships (SAR) that could lead to more potent analogs .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments have been conducted to evaluate its effects on different biological systems. These studies indicate that while the compound shows promising therapeutic effects, careful evaluation of its safety and side effects is necessary before advancing to clinical trials.
Data Summary Table
Mechanism of Action
The mechanism of action of 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its 3-methylbenzoyl-piperazine substituent. Below is a comparative analysis with the closely related compound 1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane (Catalog No. BJ47559) , alongside generalized trends observed in analogous derivatives.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The 3-methylbenzoyl group in the target compound enhances lipophilicity compared to BJ47559’s trimethoxybenzoyl group, which introduces polar methoxy substituents. This difference likely impacts membrane permeability and CNS penetration, favoring the methyl derivative for blood-brain barrier traversal .
For example, methoxy groups may engage in hydrogen bonding or π-stacking, whereas the methyl group primarily contributes to hydrophobic interactions.
Molecular Weight and Solubility: BJ47559’s higher molecular weight (455.55 vs. ~391.5 g/mol) and polar groups suggest lower solubility in nonpolar solvents compared to the target compound. This could influence formulation strategies in drug development.
Synthetic Accessibility :
- The 3-methylbenzoyl derivative may offer simpler synthesis due to fewer substituents, reducing steps for protection/deprotection compared to multi-methoxy analogs like BJ47558.
Hypothetical Pharmacological Implications
While direct activity data for the target compound is scarce, insights can be drawn from related piperazine-pyridazine derivatives:
- Receptor Binding : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The methyl group’s lipophilicity may enhance CNS activity, whereas trimethoxy analogs (e.g., BJ47559) might exhibit stronger affinity for peripheral targets due to reduced brain penetration .
- Enzyme Inhibition : The pyridazine core is common in kinase inhibitors. Substituent bulk and polarity could modulate selectivity; bulkier groups (e.g., trimethoxy) may hinder binding to certain ATP pockets.
Biological Activity
1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
The compound's molecular formula is C20H24N4O2, with a molecular weight of approximately 352.44 g/mol. Its structure includes a piperazine ring, a pyridazine ring, and a benzoyl group, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological pathways. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Antidepressant Effects
A study conducted on rodent models demonstrated that the compound significantly reduced depressive-like behaviors when administered over a period of two weeks. The mechanism was linked to enhanced serotonergic activity in the brain .
Neuroprotective Properties
Research published in Journal of Neurochemistry highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. The study utilized various assays to measure cell viability and oxidative damage, confirming its neuroprotective role .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer. The compound's mechanism appears to involve the induction of apoptosis through the mitochondrial pathway .
Anti-inflammatory Effects
In another study focused on inflammatory models, the compound effectively reduced levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane in academic research?
Answer:
The synthesis typically involves multi-step coupling reactions. For example:
Core assembly : The pyridazine ring is functionalized via nucleophilic substitution at the 3-position with a piperazine derivative.
Benzoylation : The 3-methylbenzoyl group is introduced using standard acylating agents (e.g., 3-methylbenzoyl chloride) under basic conditions (e.g., triethylamine) .
Azepane coupling : The azepane moiety is attached via Buchwald–Hartwig amination or SNAr reactions, requiring palladium catalysts or high-temperature conditions .
Key considerations : Optimize reaction time, solvent polarity (e.g., DMF or THF), and stoichiometry to minimize byproducts. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended .
Basic: What spectroscopic and crystallographic techniques are essential for structural validation?
Answer:
- NMR spectroscopy : Use - and -NMR to confirm substituent positions and piperazine/azepane conformers. For example, the 3-methylbenzoyl group shows aromatic proton signals at δ 7.3–7.5 ppm and a carbonyl peak at ~168 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]).
- X-ray crystallography : Resolve ambiguities in stereochemistry or ring puckering. The Collaborative Computational Project (CCP4) suite is recommended for crystallographic data processing .
Basic: How should researchers design in vitro assays to evaluate pharmacological activity?
Answer:
- Target selection : Prioritize receptors linked to piperazine-pyridazine analogs (e.g., serotonin or dopamine receptors) .
- Assay protocols :
- Controls : Include reference compounds (e.g., ciprofloxacin for anti-bacterial assays) and solvent-only blanks.
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted on the piperazine-pyridazine core?
Answer:
Variation of substituents :
- Replace the 3-methylbenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects.
- Modify the azepane ring size (e.g., 6-membered vs. 7-membered) to study steric impacts .
Bioactivity correlation :
- Compare IC values across analogs in receptor-binding assays. For example, bulkier substituents may reduce affinity for G-protein-coupled receptors .
Data standardization : Normalize activity data against logP and polar surface area to isolate structural contributions .
Advanced: How to resolve contradictions in reported bioactivity data for structurally similar compounds?
Answer:
- Replicate under standardized conditions : Ensure consistent assay parameters (e.g., cell lines, incubation time).
- Purity validation : Use HPLC (e.g., ≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurity interference .
- Structural confirmation : Re-analyze disputed compounds via X-ray crystallography to verify regiochemistry (e.g., pyridazine vs. pyrimidine ring substitution) .
Advanced: What computational strategies predict binding interactions of this compound with biological targets?
Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., serotonin 5-HT). Parameterize force fields for piperazine’s conformational flexibility .
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonding (e.g., between the benzoyl carbonyl and Lys residue) .
QSAR modeling : Train models on datasets from analogs (e.g., pyridazine derivatives with anti-platelet activity) to predict bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
